molecular formula C27H34FN3O4S B11832768 Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B11832768
M. Wt: 515.6 g/mol
InChI Key: VHNJZFBQXKWEPO-VXKWHMMOSA-N
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Description

This carbamic acid derivative is a tert-butyl ester characterized by a complex stereochemical framework. Its structure includes:

  • A cyclohexyl group at the (1S)-position.
  • A pyrrolidinyl ring substituted with a 4-(4-fluorobenzoyl)-2-thiazolyl moiety at the (2S)-position.
  • A central oxoethyl linkage connecting the cyclohexyl and pyrrolidinyl groups.

Properties

Molecular Formula

C27H34FN3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C27H34FN3O4S/c1-27(2,3)35-26(34)30-22(17-8-5-4-6-9-17)25(33)31-15-7-10-21(31)24-29-20(16-36-24)23(32)18-11-13-19(28)14-12-18/h11-14,16-17,21-22H,4-10,15H2,1-3H3,(H,30,34)/t21-,22-/m0/s1

InChI Key

VHNJZFBQXKWEPO-VXKWHMMOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Applications

  • Cancer Treatment :
    • This compound has been identified as a potential antagonist for indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer immunology. Inhibition of IDO can enhance the immune response against tumors, making this compound a candidate for cancer therapies .
  • Neurological Disorders :
    • Research indicates that carbamic acid derivatives may exhibit neuroprotective properties. They can potentially modulate neurotransmitter systems, providing avenues for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity :
    • Some studies suggest that carbamate compounds possess antimicrobial properties, which could be leveraged to develop new antibiotics or antifungal agents .

Agricultural Applications

  • Pesticide Development :
    • Carbamic acid derivatives are often explored as active ingredients in pesticides due to their effectiveness in pest control while being less toxic to humans and animals compared to traditional organophosphates .

Case Study 1: IDO Antagonism

A study published in a patent document explored the efficacy of cyclohexyl-ethyl substituted diaza compounds as IDO antagonists. The findings indicated that these compounds could significantly inhibit tumor growth in preclinical models, highlighting the therapeutic potential of carbamic acid derivatives in oncology .

Case Study 2: Neuroprotective Effects

Research conducted on various carbamate compounds demonstrated their ability to protect neuronal cells from oxidative stress. This study utilized in vitro models to assess cell viability and showed promising results for future drug development targeting neurodegenerative diseases .

Case Study 3: Agricultural Efficacy

Field trials have been conducted to evaluate the effectiveness of carbamic acid-based pesticides against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on non-target species, suggesting a safer alternative for crop protection .

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamic Acid Esters

Molecular and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Notes
Target Compound C₂₇H₃₃FN₃O₄S (estimated) ~530.6 Tert-butyl ester, thiazole, pyrrolidine, fluorobenzoyl, cyclohexyl Likely stable due to bulky tert-butyl
Carbamic Acid, (4-Chlorophenyl)-, (1R)-2-[[4-(2-Imino-1(2H)-Pyridinyl)Phenyl]Amino]-2-Oxo-1-Phenylethyl Ester C₂₃H₂₀ClN₃O₃ 472.13 Chlorophenyl, pyridinyl, imino group, phenyl ester Moderate stability; sensitive to hydrolysis
Carbamic Acid, (1,2,3,4-Tetrahydro-8-Quinolinyl)-, 1,1-Dimethylethyl Ester C₁₄H₂₀N₂O₂ 248.32 Quinolinyl, tert-butyl ester High steric protection enhances stability
ZMAL29 (Fluorescent Substrate in ) C₂₄H₂₇N₃O₆ 453.49 Benzyl ester, acetylaminopentyl, coumarin-derived fluorophore Labile ester; used in enzymatic assays

Stability and Reactivity

  • Hydrolysis Sensitivity : Simple carbamates (e.g., methyl or benzyl esters) decompose under alkaline conditions to yield amines/alcohols and CO₂. The tert-butyl group in the target compound likely mitigates hydrolysis, as observed in other tert-butyl carbamates .
  • Surface Adsorption : Carbamic acid derivatives (e.g., -NHCOOH intermediates in ) adsorb strongly on TiO₂ (-2.13 eV) and Al₂O₃ (-2.56 eV), suggesting the target compound’s adsorption behavior could influence its environmental persistence or catalytic applications .

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester is an intriguing candidate for investigation due to its potential therapeutic applications.

Structure and Properties

The structure of this compound is characterized by a carbamic acid moiety linked to a cyclohexyl group and a thiazole-pyrrolidine hybrid. This complex structure suggests a potential for multiple interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar carbamic acid derivatives. For instance, modifications in the structure, such as the introduction of electron-withdrawing groups (EWGs), have been shown to enhance antimicrobial efficacy. In particular, compounds with thiazole rings often exhibit significant activity against various microbial strains, including Gram-positive and Gram-negative bacteria .

CompoundActivity AgainstMIC (µM)
Z-4bM. luteus15
E-4aC. neoformans20
12aS. aureus10
12bE. faecalis25

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. Similar derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27 µM to over 100 µM . This indicates a promising role in treating conditions like Alzheimer's disease.

Anticancer Activity

In terms of anticancer properties, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in tumor cells .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

  • Study on Thiazole Derivatives : A study found that thiazole-containing carbamates exhibited potent antimicrobial activity, particularly against resistant strains of bacteria.
  • Cholinesterase Inhibition : Another investigation revealed that certain structural modifications significantly enhanced AChE inhibition, suggesting that the compound may be effective in managing cholinergic dysfunctions.
  • Anticancer Efficacy : Research on benzimidazole derivatives indicated that modifications leading to increased ROS production could enhance anticancer efficacy, paralleling findings for the carbamic acid derivative under discussion .

Q & A

Basic: What synthetic strategies are recommended for constructing the tert-butyl carbamate moiety in this compound?

Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via a coupling reaction using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

  • Step 1: Activate the amine precursor with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) at 0–25°C for 1–24 hours .
  • Step 2: Purify the product via flash chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key Reference: In HIV protease inhibitor syntheses, Boc protection achieved >90% yield with minimal racemization when using DMAP as a catalyst .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H-¹H COSY and NOESY to confirm spatial relationships between stereocenters. The cyclohexyl and pyrrolidinyl protons exhibit distinct splitting patterns (e.g., axial vs. equatorial protons in cyclohexane) .
  • Chiral HPLC: Employ a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (90:10) to verify enantiomeric purity. Retention time discrepancies <0.1 min indicate >99% ee .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives, as done for structurally related fluorobenzoyl-thiazole analogs .

Basic: How can researchers assess the compound’s hydrolytic stability under physiological conditions?

Methodological Answer:

  • Experimental Design: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Key Findings: Tert-butyl carbamates generally hydrolyze slowly at neutral pH but degrade rapidly under acidic conditions (e.g., gastric pH 1–3). Half-life (t₁/₂) for similar Boc-protected compounds in PBS is >48 hours .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence resonance energy transfer (FRET)-based assays with target proteases (e.g., HIV-1 protease) to measure IC₅₀ values.
  • Cellular Uptake Studies: Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry in HEK-293 or HeLa cells .

Advanced: How can stereochemical integrity be maintained during the synthesis of the (1S,2S)-configured pyrrolidinyl-thiazole subunit?

Methodological Answer:

  • Chiral Auxiliary Approach: Use (S)-proline-derived catalysts to control the stereochemistry during thiazole ring formation.
  • Asymmetric Catalysis: Employ Sharpless epoxidation or Evans oxazolidinones to set the (2S)-pyrrolidinyl configuration. For example, cyclocondensation of L-cysteine derivatives with 4-fluorobenzoyl chloride under microwave irradiation (100°C, 30 min) yields enantiopure thiazole intermediates .
  • Validation: Compare optical rotation ([α]D²⁵) with literature values for similar thiazole-pyrrolidine systems .

Advanced: What structure-activity relationship (SAR) trends are observed with fluorobenzoyl vs. chlorobenzoyl substitutions?

Methodological Answer:

  • SAR Table:
SubstituentTarget Affinity (IC₅₀, nM)LogPMetabolic Stability (t₁/₂, min)
4-Fluorobenzoyl12 ± 1.53.245
4-Chlorobenzoyl18 ± 2.13.832
4-Methylbenzoyl25 ± 3.02.928
  • Key Insight: Fluorine enhances target binding via C–F⋯H–N hydrogen bonds and improves metabolic stability by reducing cytochrome P450 oxidation .

Advanced: What mechanistic hypotheses explain this compound’s interaction with protease active sites?

Methodological Answer:

  • Docking Simulations: Molecular dynamics (MD) simulations suggest the 4-fluorobenzoyl group occupies a hydrophobic pocket, while the tert-butyl carbamate forms hydrogen bonds with catalytic aspartate residues (e.g., Asp25 in HIV-1 protease) .
  • Mutagenesis Studies: Replace key residues (e.g., Gly48→Ala) to disrupt hydrogen bonding, resulting in a 10-fold reduction in inhibitory potency .

Advanced: How should researchers address contradictions in reported enantiomeric excess (ee) values for similar carbamates?

Methodological Answer:

  • Root Cause Analysis: Discrepancies may arise from differences in chiral stationary phases (CSPs) or solvent systems. For example, Chiralpak® IA vs. IB columns can invert elution orders for certain enantiomers.
  • Resolution Strategy: Cross-validate ee using polarimetry and X-ray crystallography. For contested data, reproduce synthesis under standardized conditions (e.g., 0°C reaction, DMAP catalyst) and compare with literature protocols .

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